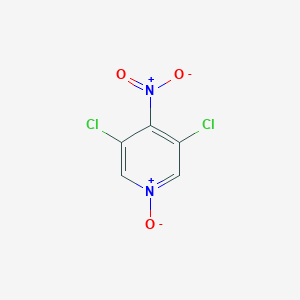

3,5-Dichloro-4-nitropyridine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGMWLJJEXNVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=[N+]1[O-])Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441051 | |

| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18344-58-6 | |

| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3,5-Dichloro-4-nitropyridine N-oxide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, reactivity, and safe handling, grounded in established chemical principles.

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The convergence of three key features—two chloro substituents, an electron-withdrawing nitro group, and an N-oxide moiety—creates a unique electronic landscape within the aromatic ring. This activation renders the molecule an exceptionally versatile electrophilic precursor for nucleophilic aromatic substitution (SNAr) reactions.

The N-oxide functionality, in particular, plays a crucial role. It modulates the electron density of the pyridine ring, enhancing its susceptibility to nucleophilic attack, and offers a synthetic handle for further transformations, such as deoxygenation.[1][2][3] This guide will elucidate the core properties, synthesis, reactivity, and handling protocols necessary for leveraging this potent intermediate in the development of novel molecular entities.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18344-58-6 | [4][5][6][7] |

| Molecular Formula | C₅H₂Cl₂N₂O₃ | [4][5][8] |

| Molecular Weight | 208.99 g/mol | [4][5][8] |

| Density | ~1.79 g/cm³ | [5][7] |

| Boiling Point | 451.2°C at 760 mmHg | [5][7] |

| Physical Form | Solid | [9] |

| Storage Conditions | Sealed in a dry, inert atmosphere at 2-8°C | [8] |

Synthesis Pathway and Protocol

The synthesis of this compound is typically achieved through the nitration of its precursor, 3,5-dichloropyridine N-oxide. This reaction is a classic example of electrophilic aromatic substitution on an activated heterocyclic system.

The Chemistry of Nitration

The N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position of the pyridine ring.[10] The standard method employs a mixture of a nitric acid source and concentrated sulfuric acid. The role of sulfuric acid is critical; it protonates the nitric acid, facilitating the formation of the highly reactive nitronium ion, which is the active electrophile in the reaction. This established methodology is widely used for the nitration of various pyridine N-oxides.[11][12]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for the nitration of pyridine N-oxides.[11][12][13] All work must be conducted in a chemical fume hood with appropriate personal protective equipment.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 3,5-dichloropyridine N-oxide (1 equivalent).

-

Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄) (~5-10 equivalents) to the flask while stirring, ensuring the temperature remains below 10°C.

-

Nitrating Agent Addition: Once the precursor is fully dissolved, begin the dropwise addition of fuming nitric acid (HNO₃) (~1.5-2 equivalents) via the dropping funnel. Meticulously control the addition rate to maintain the internal reaction temperature below 15°C.

-

Causality Insight: This slow, controlled addition is crucial to prevent runaway reactions and the formation of undesired by-products due to excessive heat generation from the exothermic nitration process.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction's progress by TLC or LC-MS.

-

Quenching and Isolation: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over a beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final, high-purity this compound.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its high reactivity towards nucleophiles, making it a valuable intermediate for constructing diverse molecular scaffolds.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is electron-deficient due to the inductive effects of the two chlorine atoms, the powerful electron-withdrawing nature of the nitro group, and the N-oxide functionality. This electronic arrangement makes the positions ortho and para to the nitro group (in this case, the chloro-substituted C3 and C5 positions) highly activated for SNAr. A wide range of nucleophiles (e.g., amines, alkoxides, thiolates) can displace one of the chloride leaving groups to form new carbon-heteroatom bonds. This reactivity is a cornerstone of modern medicinal chemistry for building libraries of drug-like molecules.[1][14]

Reactivity Pathway Diagram

Caption: Key SNAr reactivity of this compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is paramount. The toxicological properties of this specific compound have not been exhaustively investigated.[15] Therefore, it should be handled with caution, assuming it is hazardous.

-

Hazard Identification: This compound is classified as causing skin and eye irritation.[16] It may also be harmful if inhaled or comes into contact with skin.[15]

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust or vapors.[9][17] An eyewash station and safety shower should be readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[9] Prevent contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

Conclusion

This compound, identified by CAS number 18344-58-6 , is more than just a chemical; it is a strategic tool for molecular design. Its well-defined synthesis and predictable SNAr reactivity provide a reliable pathway for the introduction of diverse functional groups onto a pyridine scaffold. By understanding its properties, mastering its synthesis, and respecting its handling requirements, researchers can effectively unlock its potential as a key building block in the complex and rewarding field of drug discovery and development.

References

-

CAS NO. 18344-58-6 | this compound . Local Pharma Guide. [Link]

-

This compound | CAS#:18344-58-6 . Chemsrc. [Link]

-

3,5-DICHLORO-4-NITROPYRIDINE . Chemdad. [Link]

-

The reactivity of 4-nitropyridine-n-oxide . Sciencemadness.org. [Link]

-

A Two-Step Continuous Flow Synthesis of 4-Nitropyridine . ResearchGate. [Link]

- Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide.

-

A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide . Patsnap. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities . PubMed Central (PMC). [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities . PubMed. [Link]

-

The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide . ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. echemi.com [echemi.com]

- 6. CAS NO. 18344-58-6 | this compound | C5H2Cl2N2O3 [localpharmaguide.com]

- 7. This compound | CAS#:18344-58-6 | Chemsrc [chemsrc.com]

- 8. 18344-58-6|3,5-Dichloro-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 13. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biosynth.com [biosynth.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-nitropyridine N-oxide

Introduction: Contextualizing a Versatile Heterocyclic Intermediate

3,5-Dichloro-4-nitropyridine N-oxide is a highly functionalized heterocyclic compound belonging to the pyridine N-oxide class. The strategic placement of two chlorine atoms, a strong electron-withdrawing nitro group, and a polar N-oxide moiety creates a unique electronic landscape on the pyridine ring. This substitution pattern renders the molecule an important precursor and building block in advanced organic synthesis.

While direct literature on this specific molecule is sparse, its structural analogs are pivotal in the development of pharmaceuticals and agrochemicals.[1] The N-oxide group not only influences the reactivity of the ring but can also improve the pharmacokinetic properties of derivative compounds. This guide serves as a foundational resource for researchers, providing a detailed overview of the core physical properties of this compound, methodologies for its characterization, and insights into its handling.

Core Physicochemical Properties

The fundamental physical and chemical attributes of a compound are critical for its application in synthesis, dictating choices for reaction conditions, solvents, and purification methods.

Molecular Structure and Identifiers

-

Chemical Name: this compound

-

Molecular Structure:

Tabulated Physical Data

The following table summarizes the key quantitative properties of the compound. It is important to note that some of these values are predicted or calculated, as extensive experimental data is not widely published.

| Property | Value | Source |

| Molecular Weight | 208.99 g/mol | [3] |

| Monoisotopic Mass | 207.9442473 Da | [5] |

| Appearance | Solid (predicted, likely off-white to yellow) | Inferred |

| Density | 1.79 g/cm³ (Predicted) | [5] |

| Boiling Point | 451.2°C at 760 mmHg (Predicted) | [5] |

| Flash Point | 226.7°C (Predicted) | [5] |

| Topological Polar Surface Area | 71.3 Ų | [5] |

Solubility Profile

An empirical understanding of a compound's solubility is paramount for its use in a laboratory setting. While exhaustive quantitative data is unavailable, a qualitative assessment can be inferred from the molecular structure. The presence of the highly polar N-oxide and nitro groups suggests some affinity for polar solvents. However, the chlorinated aromatic ring imparts significant hydrophobic character.

-

Water: Expected to have very low solubility.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble. These are common solvents for reactions involving similar heterocyclic compounds.

-

Chlorinated Solvents (DCM, Chloroform): Expected to have good to moderate solubility.

-

Ethers (Diethyl ether, THF): Expected to have moderate to low solubility.

-

Alcohols (Methanol, Ethanol): Expected to have moderate solubility, potentially requiring heating.

-

Non-polar Solvents (Hexanes, Toluene): Expected to have very low solubility.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following predictions are based on the known effects of the functional groups and data from analogous structures.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The molecule possesses a C₂ axis of symmetry, rendering the protons at the C-2 and C-6 positions chemically and magnetically equivalent. Therefore, the spectrum is predicted to be very simple, showing a single signal.

-

δ 8.5 – 8.9 ppm (Singlet, 2H): The protons at the C-2 and C-6 positions are significantly deshielded by the cumulative electron-withdrawing effects of the adjacent chlorine atoms, the nitro group at the 4-position, and the N-oxide functionality.

-

-

¹³C NMR: Three distinct signals are predicted.

-

C-2, C-6: A single resonance for the two equivalent carbons adjacent to the nitrogen.

-

C-3, C-5: A single resonance for the two equivalent carbons bearing the chlorine atoms.

-

C-4: A resonance for the carbon atom attached to the nitro group, likely showing reduced intensity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

~1550-1520 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretch.

-

~1360-1330 cm⁻¹ (strong, sharp): Symmetric NO₂ stretch.

-

~1280-1240 cm⁻¹ (strong): N-O stretch, characteristic of pyridine N-oxides.

-

~850-750 cm⁻¹ (strong): C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and isotopic composition of the molecule.

-

Molecular Ion (M⁺): The spectrum should exhibit a molecular ion peak corresponding to the compound's mass.

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a highly characteristic isotopic cluster is expected for the molecular ion. The peaks will appear at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Experimental Protocols for Property Determination

To ensure scientific rigor, physical properties must be determined through standardized experimental protocols.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

-

Sample Preparation: Finely crush a small amount of dry this compound into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). Report this range as the melting point.

Workflow for Spectroscopic Analysis

The following workflow diagram illustrates the logical sequence for obtaining and interpreting comprehensive spectroscopic data, ensuring a validated structural confirmation.

Caption: Standard workflow for the spectroscopic characterization of an organic compound.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Health Hazards:

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9]

References

-

This compound | CAS#:18344-58-6 . Chemsrc. [Link]

-

3,5-DICHLORO-4-NITROPYRIDINE Chemical Properties . Chongqing Chemdad Co., Ltd. [Link]

-

CAS NO. 18344-58-6 | this compound . Local Pharma Guide. [Link]

-

4-Nitropyridine N-oxide | C5H4N2O3 . PubChem. [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information . Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:18344-58-6 | Chemsrc [chemsrc.com]

- 3. synchem.de [synchem.de]

- 4. CAS NO. 18344-58-6 | this compound | C5H2Cl2N2O3 [localpharmaguide.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. 3,5-Dichloro-4-nitropyridine | 433294-98-5 [sigmaaldrich.com]

- 9. 3,5-DICHLORO-4-NITROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3,5-Dichloro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic properties, and synthetic applications of 3,5-dichloro-4-nitropyridine N-oxide. This compound is a pivotal intermediate in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics. This document delves into the nuanced structural features that govern its reactivity, provides detailed experimental protocols for its synthesis and derivatization, and explores its application in the synthesis of pharmacologically active agents.

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized heterocyclic compound that has garnered significant interest in the field of drug discovery. The convergence of several key structural features—the pyridine N-oxide moiety, two chlorine substituents, and a nitro group—creates a unique electronic landscape that renders the molecule both stable and highly reactive under specific conditions. The N-oxide group, in concert with the nitro group, profoundly influences the electron density of the pyridine ring, making it a valuable precursor for a variety of chemical transformations.[1] Molecules incorporating the N-oxide functionality are prevalent in medicinal chemistry, often serving as synthetic intermediates, prodrugs, or active pharmaceutical ingredients themselves.[2]

The strategic placement of the chloro and nitro groups makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This reactivity is central to its utility in the construction of complex molecular architectures with potential therapeutic applications.[3] A notable example of its application is in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors, highlighting its relevance in the development of treatments for inflammatory diseases.[4] This guide will provide a detailed exploration of the molecular characteristics that underpin the synthetic value of this compound.

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₅H₂Cl₂N₂O₃, with a molecular weight of approximately 208.99 g/mol .[5][6] The inherent stability and reactivity of this molecule are a direct consequence of its electronic and steric properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₂N₂O₃ | [5] |

| Molecular Weight | 208.99 g/mol | [5][6] |

| CAS Number | 18344-58-6 | [5][6] |

| Density | 1.79 g/cm³ | [2] |

| Boiling Point | 451.2°C at 760 mmHg | [5] |

| Flash Point | 226.7°C | [5] |

| XLogP3 | 0.9 | [5] |

| Topological Polar Surface Area | 71.3 Ų | [5] |

Crystallographic Analysis

As of the writing of this guide, a specific crystal structure for this compound is not publicly available. However, the crystal structure of the isomeric 2,6-dichloro-4-nitropyridine N-oxide provides valuable insights into the likely solid-state conformation.[7] In this related structure, the nitro group is nearly coplanar with the pyridine ring, with a minimal twist angle.[7] This planarity facilitates electronic communication between the nitro group and the ring system. The crystal packing is characterized by a herringbone pattern, with intermolecular interactions influencing the overall solid-state architecture.[7] It is reasonable to infer that this compound would adopt a similarly planar conformation to maximize resonance stabilization.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. Due to the limited availability of specific spectral data for this compound in the public domain, this section provides a comparative analysis based on data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons at the C-2 and C-6 positions. The chemical shift of this singlet would be influenced by the electron-withdrawing effects of the chloro, nitro, and N-oxide functionalities.

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the ring. The carbon atoms attached to the chlorine atoms (C-3 and C-5) and the nitro group (C-4) will exhibit characteristic chemical shifts.

A generalized protocol for acquiring NMR spectra for this class of compounds is provided below.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[9]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-O and nitro group stretches.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-O Stretch | ~1250-1300 |

| NO₂ Asymmetric Stretch | ~1520-1560 |

| NO₂ Symmetric Stretch | ~1345-1385 |

| C-Cl Stretch | ~700-850 |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-addition of 16-32 scans. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be expected, along with fragment ions corresponding to the loss of oxygen, the nitro group, and chlorine atoms.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: LC-MS or direct infusion ESI-MS.[9]

-

Parameters: Acquire data in both positive and negative ion modes to observe the protonated molecule ([M+H]⁺) and other adducts.

-

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration of a corresponding pyridine N-oxide precursor. The reactivity of the final product is dominated by nucleophilic aromatic substitution.

Synthesis

A plausible synthetic route involves the nitration of 3,5-dichloropyridine N-oxide. The nitration of pyridine N-oxides is a well-established transformation.[11]

Experimental Protocol: Synthesis of this compound

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.[11]

-

Nitration: To a solution of 3,5-dichloropyridine N-oxide in concentrated sulfuric acid, add the nitrating mixture dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is heated to drive the reaction to completion.[11]

-

Workup: The reaction mixture is cooled and poured onto ice, followed by careful neutralization with a base (e.g., sodium carbonate solution) to precipitate the crude product.[11]

-

Purification: The crude solid is collected by filtration and can be purified by recrystallization from a suitable solvent, such as acetone or ethanol.[11]

Caption: Synthesis of this compound.

Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group and the N-oxide functionality makes the pyridine ring highly electron-deficient and susceptible to attack by nucleophiles.[12] The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[13][14]

The chlorine atoms at the 3 and 5 positions further activate the ring towards nucleophilic attack. This allows for the selective displacement of the nitro group or the chlorine atoms, depending on the reaction conditions and the nature of the nucleophile.

Caption: General mechanism of SNAr on this compound.

Applications in Drug Development

The utility of this compound as a building block in medicinal chemistry is well-documented. Its ability to undergo regioselective nucleophilic substitution allows for the facile introduction of diverse functionalities, which is a key strategy in the optimization of lead compounds.

A significant application of this scaffold is in the development of phosphodiesterase 4 (PDE4) inhibitors.[4] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases such as asthma and chronic obstructive pulmonary disease (COPD). The N-(3,5-dichloro-1-oxido-4-pyridinyl) moiety is a key component of potent and selective PDE4 inhibitors.[4] The N-oxide group, in this context, can enhance solubility and modulate the pharmacokinetic properties of the drug candidate.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[15] It is important to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is classified as an irritant to the eyes, respiratory system, and skin.[16] It is also suspected of causing genetic defects. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[16] If swallowed, seek immediate medical attention.[16] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[15][16][17]

Conclusion

This compound is a strategically important molecule in the arsenal of the medicinal chemist. Its unique molecular structure, characterized by a highly activated pyridine N-oxide ring, provides a versatile platform for the synthesis of complex and biologically active compounds. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and drug development. This guide has provided a comprehensive overview of these key aspects, underscoring the value of this compound as a pivotal synthetic intermediate.

References

- Material Safety Data Sheet: 4-Nitropyridine N-oxide. Alfa Aesar. (2009).

-

Billah, M. M., et al. (2002). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 302(1), 127-37. Available at: [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

- SAFETY DATA SHEET: 2,6-Dichloro-3-nitropyridine. Fisher Scientific. (2010).

- SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-Oxide. TCI Chemicals. (2025).

-

Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

- Safety Data Sheet: 4-Amino-2,6-dichloro-3-nitropyridine. Biosynth. (2022).

- SAFETY DATA SHEET: 4-Nitroquinoline 1-oxide. Sigma-Aldrich. (2024).

-

Synthesis of 4-nitropyridine. PrepChem.com. Available at: [Link]

- VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.

-

This compound. Chemsrc. Available at: [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. (2017). YouTube. Available at: [Link]

-

A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Patsnap. Available at: [Link]

-

1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. Available at: [Link]

-

nucleophilic aromatic substitutions. Khan Academy. (2019). YouTube. Available at: [Link]

-

4-Nitropyridine N-oxide. PubChem. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central. Available at: [Link]

-

Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide. PMC - NIH. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. NIH. Available at: [Link]

-

Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. MDPI. Available at: [Link]

-

4-Nitropyridine-N-oxide. Wikipedia. Available at: [Link]

-

Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC - PubMed Central. Available at: [Link]

-

Crystal structure of 4-oxo-3,5-dinitropyridine-N-hydroxide monohydrate, C5NH2(NO2)2O(OH) · H2O. ResearchGate. Available at: [Link]

-

Crystal structure of dichlorodimethylbis(pyridine N-oxide)tin(IV). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). Available at: [Link]

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:18344-58-6 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. synchem.de [synchem.de]

- 7. Crystal structure of 2,6-dichloro-4-nitropyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. fishersci.com [fishersci.com]

- 16. abdurrahmanince.net [abdurrahmanince.net]

- 17. biosynth.com [biosynth.com]

reactivity of 3,5-Dichloro-4-nitropyridine N-oxide with nucleophiles

An In-depth Technical Guide to the Reactivity of 3,5-Dichloro-4-nitropyridine N-oxide with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of this compound, a highly versatile heterocyclic intermediate. The document elucidates the core mechanistic principles governing its reactions with nucleophiles, focusing on the Nucleophilic Aromatic Substitution (SNAr) pathway. We explore the profound influence of the N-oxide and C4-nitro functionalities on the activation of the pyridine ring and the stabilization of key reaction intermediates. The guide offers insights into reaction kinetics, regioselectivity, and the impact of experimental parameters such as solvent and temperature. Detailed protocols and illustrative data from closely related analogues are presented to equip researchers, chemists, and drug development professionals with the practical knowledge required for the strategic synthesis of diverse, functionalized pyridine derivatives.

Introduction: A Potent Building Block for Complex Synthesis

This compound is a pivotal building block in modern organic and medicinal chemistry. Its structure is distinguished by a pyridine ring rendered exceptionally electron-deficient through the synergistic electronic effects of three powerful substituents:

-

Two Chloro Substituents (C3, C5): Serve as excellent leaving groups in nucleophilic substitution reactions.

-

A Nitro Group (C4): A potent electron-withdrawing group that significantly enhances the electrophilicity of the ring.

-

An N-oxide Moiety: Functions as an activating group, further lowering the electron density of the pyridine system and directing nucleophilic attack.[1][2][3]

This unique electronic architecture makes the compound an outstanding substrate for Nucleophilic Aromatic Substitution (SNAr), enabling the facile introduction of a wide array of functional groups. The resulting substituted pyridine N-oxide scaffolds are precursors to molecules with significant pharmacological and material science applications.[4]

Core Mechanistic Principles: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the SNAr mechanism, which proceeds via a two-step addition-elimination pathway.[2][5] This is distinct from SN1 and SN2 reactions and is characteristic of highly electron-poor aromatic systems.

The Addition-Elimination Mechanism

-

Nucleophilic Attack (Addition): The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom (C3 or C5). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.

-

Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4]

-

Rearomatization (Elimination): Aromaticity is restored through the expulsion of a chloride ion, a competent leaving group, yielding the final substituted product.[5]

Electronic Activation and the Meisenheimer Complex

The feasibility and rate of the SNAr reaction are critically dependent on the stability of the Meisenheimer intermediate. For this compound, the negative charge of this complex is extensively delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of both the N-oxide and the C4-nitro group.[1][2][4] This substantial resonance stabilization lowers the activation energy of the initial attack, making the reaction highly favorable.

The diagram below illustrates the general mechanism and the critical role of the activating groups in stabilizing the anionic intermediate.

Caption: General SNAr mechanism on this compound.

Regioselectivity

In this compound, the two chlorine atoms are electronically equivalent, both being ortho to the activating N-oxide and nitro groups. Therefore, initial nucleophilic attack can occur at either the C3 or C5 position with equal probability, leading to a single monosubstituted product. Under forcing conditions or with a molar excess of a strong nucleophile, double substitution to replace both chlorine atoms is mechanistically plausible. Controlling the stoichiometry of the nucleophile is therefore key to achieving selective monosubstitution.

Reactivity with Common Nucleophile Classes

The high degree of activation in this compound allows it to react with a broad spectrum of nucleophiles. The choice of nucleophile dictates the functionality of the resulting product, as illustrated in the diagram below.

Caption: Reactivity of the core structure with different nucleophile classes.

N-Nucleophiles (Amines, Hydrazines, Azides)

Reactions with primary and secondary amines are among the most common transformations. These reactions typically proceed smoothly to yield 3-chloro-5-amino-4-nitropyridine N-oxide derivatives.[6]

-

Conditions: The reaction is often carried out in polar aprotic solvents like DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.[7]

-

Base: If the amine nucleophile is used as a hydrochloride salt, or to scavenge the HCl produced in situ, a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required.[7]

-

Temperature: Reactions may proceed at room temperature but are often heated (e.g., 70-90 °C) to ensure completion in a reasonable timeframe.[6]

O-Nucleophiles (Alkoxides, Hydroxide)

Alkoxides (RO⁻) and phenoxides (ArO⁻) readily displace a chloride to form the corresponding ethers, which are valuable motifs in bioactive molecules.[2]

-

Conditions: The alkoxide is typically generated in situ using a strong base (e.g., NaH) or used as a pre-formed salt (e.g., NaOMe). The reaction is performed in the corresponding alcohol or an aprotic solvent.

-

Side Reactions: Care must be taken to use anhydrous conditions, as the presence of water can lead to competitive hydrolysis, forming 3-chloro-5-hydroxy-4-nitropyridine N-oxide.[7]

S-Nucleophiles (Thiols)

Thiols (RSH) are excellent nucleophiles for SNAr reactions, especially in their deprotonated thiolate (RS⁻) form. This provides a straightforward route to sulfur-containing pyridine N-oxides.[2]

-

Conditions: The reaction is usually performed in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the thiol, in a polar aprotic solvent like DMF.

The table below summarizes typical reaction conditions and expected products based on data from analogous systems.

| Nucleophile Class | Example Nucleophile | Typical Solvent | Base (if needed) | Temperature | Expected Product (Monosubstituted) |

| N-Nucleophile | Cyclopentylamine | Acetonitrile | Triethylamine | Room Temp. | N-(5-chloro-4-nitro-1-oxido-pyridin-3-yl)cyclopentanamine |

| O-Nucleophile | Sodium Methoxide | Methanol | N/A | Reflux | 3-chloro-5-methoxy-4-nitropyridine N-oxide |

| S-Nucleophile | Sodium Thiophenoxide | DMF | N/A | Room Temp. | 3-chloro-4-nitro-5-(phenylthio)pyridine N-oxide |

Note: Conditions are illustrative and may require optimization for specific substrates.[4][5][7]

Key Experimental Parameters and Considerations

Choice of Solvent

The solvent plays a critical role in SNAr reactions. Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred because they effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophilic anion itself, thus preserving its reactivity.[7] Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[7]

Temperature Control

While the substrate is highly activated, many SNAr reactions require heating to overcome the activation energy barrier associated with the disruption of aromaticity. The optimal temperature depends on the nucleophile's reactivity; weaker nucleophiles (e.g., anilines) may require higher temperatures or longer reaction times than stronger ones (e.g., alkoxides).[7]

Nature of the Nucleophile

-

Basicity & Nucleophilicity: Stronger nucleophiles generally react faster.

-

Steric Hindrance: Very bulky nucleophiles may react more slowly due to steric hindrance during the approach to the aromatic ring. In such cases, increasing the reaction temperature may be necessary to drive the reaction to completion.[7]

Synthetic Protocols

The following section provides a representative, step-by-step protocol for the monosubstitution reaction of this compound with an amine nucleophile. This protocol is adapted from established procedures for similar activated heterocyclic systems.[4][6][7]

Protocol: Synthesis of N-(5-chloro-4-nitro-1-oxido-pyridin-3-yl)cyclopentanamine

Caption: General experimental workflow for the amination of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous acetonitrile.

-

Nucleophile Addition: In a separate flask, prepare a solution of the desired amine (e.g., cyclopentylamine, 1.1 eq) and triethylamine (1.5 eq) in anhydrous acetonitrile. Cool the solution of the starting material to 0 °C in an ice bath and add the amine solution dropwise over 10 minutes.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, remove the solvent under reduced pressure. Redissolve the resulting residue in an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water and brine to remove salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.

Conclusion

This compound stands out as a highly activated and versatile electrophile for Nucleophilic Aromatic Substitution. The combined electron-withdrawing power of the N-oxide and C4-nitro group renders the C3 and C5 positions exceptionally susceptible to attack by a wide range of N-, O-, and S-nucleophiles. By carefully controlling reaction stoichiometry and conditions, chemists can achieve selective monosubstitution, providing a reliable and efficient pathway to complex, functionalized pyridine N-oxide derivatives. This inherent reactivity secures its role as a valuable intermediate for discovery programs in pharmaceuticals and advanced materials.

References

- BenchChem. (2025). Assessing the Regioselectivity of Nucleophilic Attack on 3-Chloro-4-nitropyridine N-oxide: A Comparative Guide. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGplz7EmJ1CZdwUMDmjX6g0sY_ZwyMCVk2_BUt7MWmT5n524hiXpsEd1dJyEimi1XWMdvej4_kAlU6F0gUCzGOlyJ1Wr3Hf6BJh-dwq2_cGFDdAAl8DdakojImqYY1Crj_cXQ9fI018BljuEZEQROWB5uXObttKlnPvT7HFOdcy8EmBPL_NBepJ-fUtoLsVqSeqci8s7r8mAMr-8WT8UedIpt9SXqb-xFtrRyngPnIRaPGSiMLkI4_Jq3RiVhmcc08lJj9PzKrOb01vA==]

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3-Chloro-4-nitropyridine N-oxide. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG-cslOf4pAkrk8xLlpNAiHwTcMc87DbIaKhBK7WNXr70MAGy7Hwev9EcovKDrRSu4Sf7awob4opITgFjVAY1hx_10gctmp238epbAOSt2WrNUD3VxbgF7QZIavtLn8rk9RVm_FMDOor3yYZj3cdoGtjqllIaZDs55jXnDI3kOrdBnbtBwUG85vBDK0pM_CjljGj1RcUY4Lg3hub9RU1bzS2yxAYyFKxjQPTW2GARGyMLWBSY_YRZX3khgnhEmTzY9hpslT5FviQUN575dVA-eQfU=]

- BenchChem. (2025). A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHofJUR1p21pT4robkYMFXHNIosBb3TZJuZKmtnFoC1DZ__umQBNdFQKLFL5D89uhxH3RIhN_PY5PWwS1kjd1X2W3w8LrJ7cGvW_bptXrvH4rs3xI2g9wIiRAx0C-cIIR2rgP0KU--gSriaipovRpnstPBkIoZaGs19lFg2kXqcVslayjLY4vAsRk4doWy00oHMJGIvCXudbtbIzxwtIYxju1zsdB66uT27rrnjSko69vLLABiLyd63qQ==]

- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Chloro-4-nitropyridine N-oxide. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqR7MDscOezUk4tTxSrz3yx4wIxa0FvGN9lGrynvy1LW7n4StUx6kizVyJdnTpS_oUZL2HCe3iC_Dnkl2zrfO0Q8MtkDFqwHrLbf0g34OCqFWke0JkbtIf_HLyD2UXxSFgQ0cEWBvyO5qaAUowgZYhhZPEBVZsVON17N5kQeeAPuQ4dCLFV5wng21AjuICPYJnbQfcfvX5gqiUG_nJa1fb9PP2LyjGEn8TEFXBQuvbXZoOGiKZvFyezj18hRfO1I2L77RNJ0F2WSU=]

- BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.

- BenchChem. (2025). Application Notes and Protocols: 3-Chloro-4-nitropyridine N-oxide as a Precursor for Substituted Pyridines. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8jjHaZ7N3IZlqAOQ6SGWA7PTe8irSHiblV3n_aHotTl00pyWcSXJBJR1nQ6FyyaL43uuDcIE6cquZUV5F-q4aDDEL80biG6bB0QNs-CEVuPWHHEIr5T5IUL0J67lWTnoVjiKS9_Ktk9zpY2z0Bk5Y2BG-dr55wPvapZbbwxiLzbCgPAU7k4JQvxl_Z8ojsWZ1u_6hNQyJ5q_Jx3yBiVx3_WIcajnwmidzAo1w_AuZSehMWNxuTAhU_c697BvyyTb-oavaNEJ-]

- BenchChem. (2025). Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide. BenchChem Technical Documents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvVHoDe_Oiy69FVzATUFVc7soHk16Ls-5Pjhjyn-iwRVhNEt_fKxlBpPppp4H1o8JtBQXl499bBVUWFzLM2i72ZDj3-IJH5NIkQF06Su8gspdl_HvvtbtyTswQM6wPt09pKiUosB7hAzxJxjBo6azQ5vwQrDXpPbRmn0gvfloOG8nymYlR5bCYkg0qQzxIWVByDB4JngXGwDFnQWLpgmARg28zilgkt1SoVAvS4vrYSogo]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dichloro-4-nitropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridine N-oxides

3,5-Dichloro-4-nitropyridine N-oxide is a highly functionalized heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The presence of two chlorine atoms, a nitro group, and an N-oxide moiety on the pyridine ring creates a unique electronic environment, making it a valuable precursor for the synthesis of diverse molecular architectures. The chloro substituents serve as versatile leaving groups for nucleophilic aromatic substitution reactions, while the nitro group can be readily reduced to an amino group, opening avenues for further derivatization. The N-oxide functionality not only influences the reactivity of the pyridine ring but is also a key structural feature in various biologically active molecules.

Molecular Structure and Symmetry Considerations

To effectively interpret the NMR spectra, it is crucial to first analyze the molecular structure and symmetry of this compound.

Figure 1. Molecular Structure of this compound.

The molecule possesses a plane of symmetry passing through the N-O bond and the C4-NO₂ bond. This symmetry renders the two protons at positions 2 and 6 (H-2 and H-6) chemically and magnetically equivalent. Similarly, the carbon atoms at positions 2 and 6 (C-2 and C-6) are equivalent, as are the carbon atoms at positions 3 and 5 (C-3 and C-5). This equivalence significantly simplifies both the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis: A Predictive Approach

Due to the molecular symmetry, the ¹H NMR spectrum of this compound is expected to exhibit a single signal corresponding to the two equivalent protons at the H-2 and H-6 positions.

Expected Chemical Shift (δ):

The chemical shift of the H-2/H-6 protons will be influenced by several factors:

-

The Pyridine N-oxide Moiety: The N-oxide group is known to be electron-donating through resonance and electron-withdrawing through induction. The overall effect is a shielding of the α-protons (H-2 and H-6) compared to the parent pyridine.[2]

-

The Nitro Group (-NO₂): The nitro group at the 4-position is a strong electron-withdrawing group, both inductively and through resonance. This will deshield the protons on the ring.

-

The Chlorine Atoms (-Cl): The chlorine atoms at the 3 and 5-positions are electron-withdrawing through induction and weakly electron-donating through resonance. Their primary effect on the H-2/H-6 protons will be deshielding.

Considering these combined effects, the chemical shift for the H-2/H-6 protons is anticipated to be in the downfield region, likely between δ 8.0 and 8.5 ppm . This prediction is supported by data from analogous compounds such as 4-nitropyridine N-oxide, where the H-2/H-6 protons appear around δ 8.18 - 8.23 ppm.[1] The additional deshielding effect of the two chlorine atoms would likely push this signal further downfield.

Expected Multiplicity:

Since the H-2 and H-6 protons are chemically equivalent, they will not couple with each other. In the absence of any other neighboring protons, the signal is expected to be a singlet .

¹³C NMR Spectral Analysis: A Detailed Prediction

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three distinct signals corresponding to the three sets of equivalent carbon atoms: C-2/C-6, C-3/C-5, and C-4.

Predicted Chemical Shifts (δ):

The chemical shifts of the carbon atoms are influenced by the same electronic effects as the protons, but with different magnitudes.

-

C-2 and C-6: These carbons are adjacent to the N-oxide group and a chlorine atom. The N-oxide functionality generally shields the α-carbons.[3] However, the adjacent chlorine atom will exert a deshielding inductive effect. The chemical shift is predicted to be in the range of δ 140 - 145 ppm . For comparison, the C-2/C-6 carbons in 4-nitropyridine N-oxide resonate at approximately δ 140.20 ppm.[1]

-

C-3 and C-5: These carbons are directly bonded to chlorine atoms, which cause a significant deshielding effect (the α-effect). They are also influenced by the adjacent nitro group and the N-oxide. The chemical shift is expected in the region of δ 120 - 125 ppm . In 3-bromo-4-nitropyridine N-oxide, the C-3 (bromine-bearing carbon) appears at δ 120.2 ppm.[1] Given that chlorine is more electronegative than bromine, a slightly downfield shift might be anticipated.

-

C-4: This carbon is directly attached to the strongly electron-withdrawing nitro group, which will cause a substantial deshielding effect. It is also influenced by the N-oxide. This signal is expected to be the most downfield of the carbon signals, likely in the range of δ 145 - 150 ppm . In 4-nitropyridine N-oxide, the C-4 carbon resonates at approximately δ 142.01 ppm.[1] The presence of the two adjacent chlorine atoms will likely further deshield this carbon.

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the table below.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-2, H-6 | 8.0 - 8.5 | Singlet |

| ¹³C | C-2, C-6 | 140 - 145 | Singlet |

| ¹³C | C-3, C-5 | 120 - 125 | Singlet |

| ¹³C | C-4 | 145 - 150 | Singlet |

Experimental Protocol for NMR Data Acquisition

The following is a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry 5 mm NMR tube.

-

Solvent Choice Rationale: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. However, due to the polar nature of the nitro group and the N-oxide, solubility might be limited. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that can solvate a wide range of polar compounds. The choice of solvent is critical and should be determined based on the solubility of the compound to ensure a sufficiently concentrated solution for ¹³C NMR acquisition.[1]

-

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).

2. NMR Spectrometer Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

3. ¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 15 ppm, centered around 7-8 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.[1]

-

Data Processing: Apply Fourier transformation, phasing, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal.

4. ¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set a wider spectral width of around 200 ppm (e.g., from 0 to 200 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often required for quaternary carbons and carbons with no directly attached protons.

-

Data Processing: Process the data similarly to the ¹H spectrum, with Fourier transformation, phasing, and baseline correction. Reference the spectrum to the TMS signal.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR characterization of this compound, from sample preparation to final structural confirmation.

Figure 2. Workflow for NMR Characterization of this compound.

Conclusion: A Powerful Tool for Structural Elucidation

This in-depth technical guide provides a comprehensive framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By leveraging a predictive approach based on the analysis of structurally related compounds and the fundamental principles of NMR spectroscopy, researchers and scientists can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocol and logical workflow presented herein offer a practical guide for obtaining high-quality, reliable NMR data, which is essential for ensuring the purity and structural integrity of compounds in drug discovery and development pipelines. The unique and simplified spectral features arising from the molecule's symmetry, combined with the predictable influence of its functional groups, make NMR spectroscopy an exceptionally powerful tool for the unambiguous structural elucidation of this compound.

References

-

Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H₂O₂ Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309. Available at: [Link]

Sources

The Electronic Properties and Synthetic Utility of 3,5-Dichloro-4-nitropyridine N-oxide

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 3,5-Dichloro-4-nitropyridine N-oxide, a highly functionalized heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will dissect the synergistic interplay of the N-oxide, dichloro, and nitro functionalities, which collectively render the pyridine ring exceptionally electron-deficient. This unique electronic landscape dictates the compound's reactivity, primarily as a potent electrophile in nucleophilic aromatic substitution (SNAr) reactions. This guide details the mechanistic underpinnings of its reactivity, provides validated experimental protocols, and explores its application as a versatile building block for the synthesis of diverse molecular scaffolds relevant to pharmaceutical development.

Introduction

Molecules featuring an N-oxide group are ubiquitous in nature and play a critical role in medicinal chemistry.[1][2] They serve as synthetic intermediates, prodrugs, and active pharmaceutical ingredients, with the N-oxide moiety often being crucial for modulating physicochemical properties such as water solubility, membrane permeability, and metabolic stability.[1] Within this class, this compound stands out as a particularly activated and versatile reagent.

The convergence of three powerful electron-withdrawing groups on the pyridine scaffold creates a molecule primed for specific chemical transformations. Understanding the electronic contributions of each substituent is paramount to harnessing its synthetic potential. This guide offers a detailed examination of these electronic effects, explains how they govern the molecule's reactivity, and provides practical insights for its application in the laboratory.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid.[3] Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the meta positions (C3, C5), a nitro group at the para position (C4), and an N-oxide functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18344-58-6 | [4][5] |

| Molecular Formula | C₅H₂Cl₂N₂O₃ | [4] |

| Molecular Weight | 208.98 g/mol | [4] |

| Density | 1.79 g/cm³ | [4][6] |

| Boiling Point | 451.2°C at 760 mmHg | [4][6] |

| Topological Polar Surface Area | 71.3 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

The Electronic Landscape: A Synthesis of Inductive and Resonance Effects

The remarkable reactivity of this compound stems from the powerful and synergistic electronic effects of its substituents. The pyridine ring is rendered exceptionally electron-poor, making it a strong electrophile.

-

The N-Oxide Group : The N-oxide moiety exhibits a dual electronic character. The formal positive charge on the nitrogen atom exerts a strong inductive electron-withdrawing effect (-I). Conversely, the oxygen atom's lone pairs can be donated back into the ring via resonance (+M), a characteristic that makes pyridine N-oxides more reactive than their parent pyridines as both nucleophiles and electrophiles.[7]

-

The 4-Nitro Group : The nitro group is one of the most powerful electron-withdrawing groups. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M), pulling electron density from the ortho and para positions. Its placement at C4 is critical for activating this position for nucleophilic attack.

-

The 3,5-Dichloro Substituents : The chlorine atoms are highly electronegative and exert a potent inductive electron-withdrawing effect (-I), further depleting the ring of electron density.

The combination of these groups creates a "push-pull" system where the ring is globally electron-deficient, with the C4 position being particularly electrophilic and primed for substitution.

Reactivity Profile: Exploiting the Electronic Properties

The electron-deficient nature of the ring dictates its primary mode of reactivity: nucleophilic aromatic substitution (SNAr).

The C4 position is the principal site for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electrophilic C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is enhanced by the ability of the nitro and N-oxide groups to delocalize the negative charge. In the subsequent step, the leaving group—in this case, the highly stable nitrite ion (NO₂⁻)—is eliminated, restoring aromaticity. The nitro group is an excellent leaving group in such reactions on pyridine N-oxides.[8]

This protocol provides a robust, self-validating method for the displacement of the 4-nitro group with an amine nucleophile, based on established procedures for analogous compounds.[9][10]

Objective: To synthesize a 3,5-dichloro-4-aminopyridine N-oxide derivative.

Materials:

-

This compound (1.0 equivalent)

-

Amine nucleophile (1.1–1.5 equivalents)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Non-nucleophilic base (e.g., triethylamine, DIPEA) if the amine is used as a salt (1.5–2.0 equivalents)

Methodology:

-

Inert Atmosphere: The reaction vessel is charged with a magnetic stir bar and flushed with an inert gas (e.g., nitrogen or argon). This is crucial to prevent hydrolysis of the starting material by atmospheric moisture, which can be a side reaction at elevated temperatures.[9]

-

Reagent Addition: Dissolve this compound (1.0 eq.) in the chosen anhydrous polar aprotic solvent.

-

Add the amine nucleophile (1.2 eq.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq.) to liberate the free amine in situ.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 70-100°C.

-

Causality: Thermal energy is required to overcome the activation energy barrier for the formation of the Meisenheimer complex. The optimal temperature may vary depending on the nucleophile's reactivity.

-

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates conversion. This in-process control ensures the reaction is driven to completion.

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

-

Nitro Group Reduction: The 4-nitro group can be selectively reduced to an amino group using standard conditions, such as iron powder in acetic acid or catalytic hydrogenation (e.g., Pd/C with ammonium formate).[10][11] This provides a route to 4-amino derivatives, which are valuable precursors in drug discovery.

-

N-Oxide Deoxygenation: The N-oxide can be removed (deoxygenated) to yield the corresponding pyridine derivative. This reaction can sometimes occur as an unintended side reaction if reducing conditions are present.[9]

Spectroscopic and Computational Characterization

Predicted Spectroscopic Signatures:

-

¹H NMR: Due to the molecule's symmetry, the protons at C2 and C6 are chemically equivalent. They would appear as a single peak (a singlet). The powerful electron-withdrawing effects of the surrounding substituents would significantly deshield these protons, resulting in a downfield chemical shift, likely in the range of 8.5 - 8.8 ppm.

-

¹³C NMR: Four distinct carbon signals would be expected. The carbon bearing the nitro group (C4) would be highly deshielded, as would the carbons bonded to chlorine (C3, C5).

-

FTIR: Characteristic strong absorption bands for the N-O stretch and the asymmetric and symmetric stretches of the NO₂ group would be prominent.

Computational Insights: Computational studies on pyridine N-oxides provide insight into their stability. The N-O bond dissociation enthalpy (BDE) for pyridine N-oxide is calculated to be significantly higher than that of aliphatic amine N-oxides like trimethylamine N-oxide, suggesting a relatively stable N-O bond.[7][12]

Table 2: Computed Properties for this compound

| Property | Value | Reference |

| Complexity | 174 | [4] |

| XLogP3 | 0.9 | [4] |

| Exact Mass | 207.9442473 Da | [4] |

| Monoisotopic Mass | 207.9442473 Da | [4] |

Applications in Drug Discovery and Synthesis

The primary application of this compound is as a versatile synthetic intermediate.[10] Its well-defined reactivity allows for the controlled introduction of a wide array of functionalities at the C4 position, serving as a gateway to novel libraries of substituted pyridine N-oxides. These scaffolds are of high interest in medicinal chemistry, as the N-oxide group can improve pharmacokinetic profiles or participate in crucial interactions with biological targets.[1][13]

The synthetic workflow below illustrates how this single precursor can be leveraged to generate molecular diversity.

Conclusion

This compound is a powerful and highly activated electrophile. Its electronic properties are a direct result of the synergistic electron-withdrawing effects of its N-oxide, 4-nitro, and 3,5-dichloro substituents. This pronounced electron deficiency dictates its primary reactivity through nucleophilic aromatic substitution at the C4 position, making it an invaluable building block for accessing a wide range of substituted pyridine N-oxide derivatives. For researchers in drug discovery and synthetic chemistry, a thorough understanding of this molecule's electronic landscape is the key to unlocking its full potential in the creation of novel and complex chemical entities.

References

- A Spectroscopic Comparison of 3-Chloro-4-nitropyridine N-oxide and Its Reaction Products. Benchchem.

- This compound. Echemi.

- Troubleshooting guide for failed reactions involving 3-Chloro-4-nitropyridine N-oxide. Benchchem.

- Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.

- 18344-58-6|3,5-Dichloro-4-nitropyridine 1-oxide|BLD Pharm. BLD Pharm.

- Application Notes and Protocols: 3-Chloro-4-nitropyridine N-oxide as a Precursor for Substituted Pyridines. Benchchem.

- This compound. Synchem.

- 4-Nitropyridine N-oxide. PubChem.

- A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. Patsnap.

- Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide. Google Patents.

- This compound | CAS#:18344-58-6. Chemsrc.

- Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar.

- 4‐Nitropyridine N‐oxide. ResearchGate.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central (PMC).

- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed.

- 3,5-Dichloro-4-nitropyridine. Sigma-Aldrich.

- Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. ResearchGate.

- Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

- 3,5‐Dichloropyridine N‐Oxide | Request PDF. ResearchGate.

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 18344-58-6|3,5-Dichloro-4-nitropyridine 1-oxide|BLD Pharm [bldpharm.com]

- 6. This compound | CAS#:18344-58-6 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

- 8. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Solubility Profile of 3,5-Dichloro-4-nitropyridine N-oxide: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-nitropyridine N-oxide is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a pyridine N-oxide moiety, a nitro group, and two chlorine substituents, renders it a versatile precursor for the synthesis of a diverse array of more complex molecules, particularly in the development of novel therapeutic agents. The solubility of this compound in various laboratory solvents is a fundamental physical property that dictates its utility in chemical reactions, purification processes, and formulation development. An understanding of its solubility behavior is paramount for optimizing reaction kinetics, designing efficient crystallization protocols, and ensuring the success of downstream applications.

This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive quantitative solubility data in publicly available literature, this document synthesizes qualitative information inferred from related compounds and purification methodologies. Furthermore, it equips researchers with the theoretical framework and detailed experimental protocols necessary to determine the solubility of this compound in their specific applications.

Part 1: A Theoretical Framework for Understanding Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The age-old principle of "like dissolves like" serves as a fundamental, albeit simplified, guide. This principle is rooted in the nature and strength of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Molecular Structure and its Influence on Solubility:

The molecular structure of this compound is characterized by a confluence of functional groups that dictate its polarity and potential for intermolecular interactions.

-

Pyridine N-oxide: The N-oxide group is a strong dipole, with the partially negative oxygen atom being a hydrogen bond acceptor. This feature enhances the polarity of the molecule compared to its parent pyridine.

-

Nitro Group: The nitro group is a powerful electron-withdrawing group, further increasing the polarity of the aromatic ring and providing additional sites for dipole-dipole interactions.

-

Dichloro Substituents: The two chlorine atoms are electronegative, contributing to the overall polarity of the molecule.

Based on its structure, this compound can be classified as a polar molecule. Its calculated XLogP3 value of 0.9 suggests a moderate lipophilicity.[1] This polarity profile indicates that it will likely exhibit favorable solubility in polar solvents.

Solvent Classification and Predicted Solubility:

Common laboratory solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

-

Polar Aprotic Solvents: (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, acetonitrile) These solvents possess large dipole moments but lack O-H or N-H bonds, making them effective hydrogen bond acceptors but not donors.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.

Given the polar nature of this compound, it is anticipated to have higher solubility in polar aprotic and polar protic solvents. For instance, the related compound 4-nitropyridine N-oxide is reported to be soluble in DMSO, acetone, dichloromethane, methanol, and water.[1] Conversely, its solubility in nonpolar solvents like hexane is expected to be limited.

Part 2: Qualitative Solubility and Recrystallization Insights

While precise quantitative data is scarce, valuable insights into the solubility of this compound can be gleaned from purification procedures described for analogous compounds. Recrystallization, a common technique for purifying solid compounds, relies on the differential solubility of a substance in a hot versus a cold solvent.

A frequently cited method for the purification of the closely related 3-Chloro-4-nitropyridine N-oxide is recrystallization from a mixture of chloroform and ethanol.[2] This suggests that the compound is likely soluble in hot chloroform and less soluble in cold ethanol, which acts as an anti-solvent to induce crystallization upon cooling. This observation provides a practical starting point for solvent selection in purification protocols for this compound.

Based on the solubility of similar compounds, a qualitative solubility profile can be predicted:

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and excellent solvating power for polar compounds.[3] |

| Dimethylformamide (DMF) | Soluble | High polarity, suitable for dissolving polar organic molecules. | |